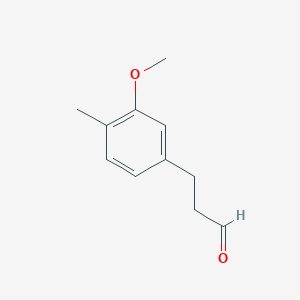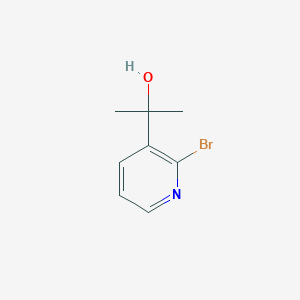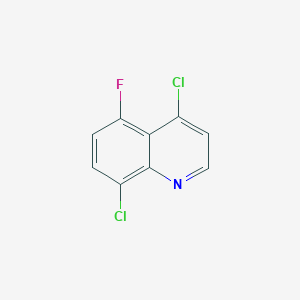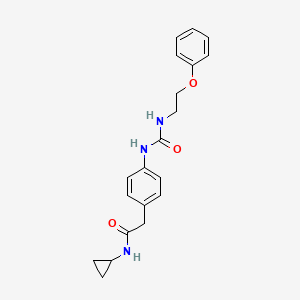
3-(3-Methoxy-4-methylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-4-methylphenyl)propanal, also known as MMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of aromatic aldehydes and has a molecular formula of C10H12O2. In
Mechanism Of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal is complex and involves multiple pathways. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 3-(3-Methoxy-4-methylphenyl)propanal has also been found to inhibit the expression of cancer-promoting genes such as c-Myc and cyclin D1. In addition, 3-(3-Methoxy-4-methylphenyl)propanal has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
3-(3-Methoxy-4-methylphenyl)propanal has been found to have a variety of biochemical and physiological effects. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines. 3-(3-Methoxy-4-methylphenyl)propanal has also been found to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-Methoxy-4-methylphenyl)propanal is its high purity and yield, which makes it a viable compound for scientific research. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, there are also limitations to the use of 3-(3-Methoxy-4-methylphenyl)propanal in lab experiments. For example, 3-(3-Methoxy-4-methylphenyl)propanal can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal is complex and may require further study to fully understand its effects.
Future Directions
There are many potential future directions for research on 3-(3-Methoxy-4-methylphenyl)propanal. One area of interest is the development of 3-(3-Methoxy-4-methylphenyl)propanal analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal and its effects on different cell types. Another area of interest is the development of combination therapies that incorporate 3-(3-Methoxy-4-methylphenyl)propanal with other anticancer agents. Finally, research is needed to explore the potential use of 3-(3-Methoxy-4-methylphenyl)propanal in the treatment of other diseases such as neurodegenerative disorders and inflammation.
Synthesis Methods
The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal involves the reaction of 3-methoxy-4-methylbenzaldehyde with propanal in the presence of a catalyst. This reaction results in the formation of 3-(3-Methoxy-4-methylphenyl)propanal, which can be purified through various methods such as column chromatography or recrystallization. The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)propanal has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been found to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the expression of cancer-promoting genes. 3-(3-Methoxy-4-methylphenyl)propanal has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAMKVWCRCNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-methylphenyl)propanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)







![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)